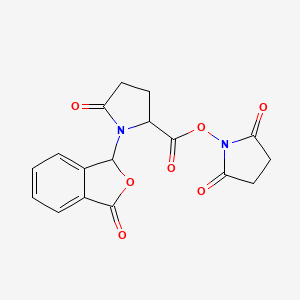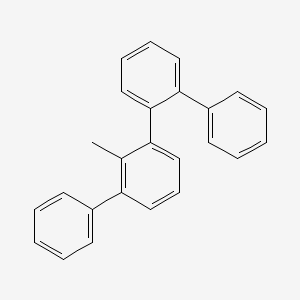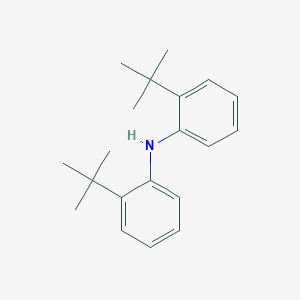
Bis(2-(tert-butyl)phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-tert-butylphenyl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is known for its unique structural properties and its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-tert-butylphenyl)amine typically involves the reaction of 2-tert-butylphenylamine with a suitable halogenated precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol, conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of Bis(2-tert-butylphenyl)amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-tert-butylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenylamines, nitroso compounds, and nitro derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2-tert-butylphenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which Bis(2-tert-butylphenyl)amine exerts its effects involves interactions with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-tert-butylphenyl)amine
- Bis(2,4-di-tert-butylphenyl)amine
- Bis(2,6-di-tert-butylphenyl)amine
Comparison: Bis(2-tert-butylphenyl)amine is unique due to the specific positioning of the tert-butyl groups, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not perform as well .
Eigenschaften
CAS-Nummer |
147720-51-2 |
|---|---|
Molekularformel |
C20H27N |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-tert-butyl-N-(2-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6/h7-14,21H,1-6H3 |
InChI-Schlüssel |
ATHOESDBHWREBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


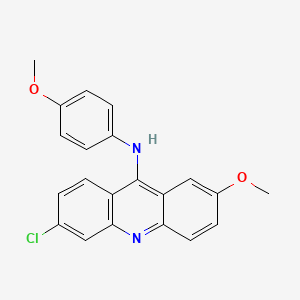
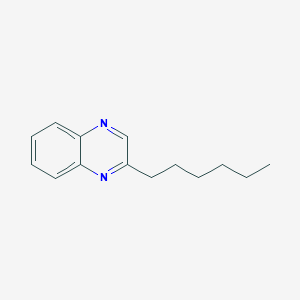
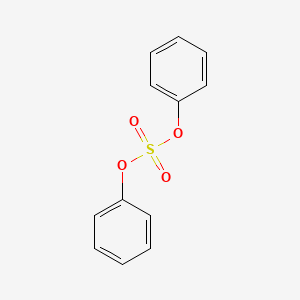
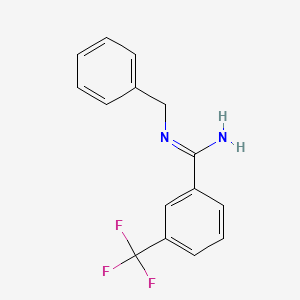
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
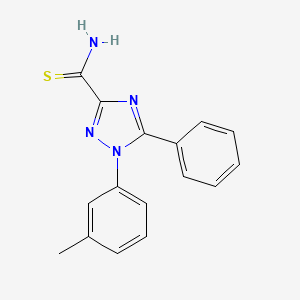
![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
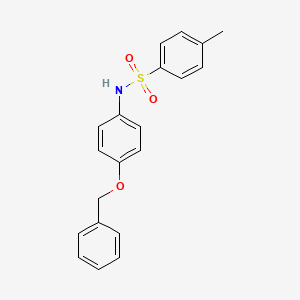
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
